Methyl 5-Fluoro-6-methylnicotinate

描述

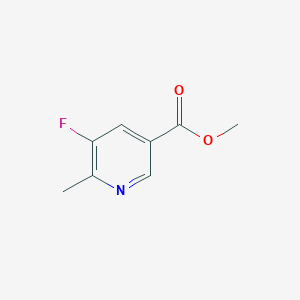

Methyl 5-Fluoro-6-methylnicotinate is a useful research compound. Its molecular formula is C8H8FNO2 and its molecular weight is 169.15 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

生物活性

Methyl 5-fluoro-6-methylnicotinate is a compound of significant interest in medicinal chemistry and biological research due to its unique structural features and potential pharmacological applications. This article explores its biological activity, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

This compound belongs to the class of heterocyclic compounds, specifically nicotinates, which are derivatives of nicotinic acid. The presence of a fluorine atom at the 5-position and a methyl group at the 6-position enhances its lipophilicity and alters its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets, including enzymes and receptors. The fluorine atom can influence the compound's binding affinity and selectivity, potentially enhancing its pharmacological effects.

Key Mechanisms:

- Enzyme Inhibition: The compound may inhibit specific enzymes involved in metabolic pathways, leading to altered physiological responses.

- Receptor Modulation: It can act as a modulator for certain receptors, affecting signaling pathways that regulate various biological functions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

- Antimicrobial Properties: Preliminary studies suggest potential antimicrobial activity against various pathogens.

- Anti-inflammatory Effects: The compound may exhibit anti-inflammatory properties by modulating cytokine production.

- Cytotoxicity in Cancer Cells: Some studies have shown that it can induce cytotoxic effects in cancer cell lines, indicating potential as an anticancer agent.

Case Studies

-

Antimicrobial Activity Study:

A study evaluated the antimicrobial effects of this compound against common bacterial strains. Results indicated significant inhibition of bacterial growth, suggesting its potential as a therapeutic agent for infectious diseases. -

Cytotoxicity Assessment:

In vitro assays conducted on various cancer cell lines demonstrated that this compound induced apoptosis in a dose-dependent manner. The study highlighted its potential role in cancer treatment strategies. -

Inflammation Model:

An investigation into the anti-inflammatory effects showed that treatment with the compound reduced levels of pro-inflammatory cytokines in a murine model of inflammation, supporting its use in inflammatory conditions.

Data Tables

常见问题

Basic Research Questions

Q. What are the key considerations for synthesizing Methyl 5-Fluoro-6-methylnicotinate, and how can reaction conditions be optimized for yield and purity?

- Methodological Answer : Synthesis typically involves esterification or nucleophilic substitution reactions. Key parameters include temperature control (e.g., 60–80°C for ester formation), solvent selection (e.g., dichloromethane or DMF for solubility), and catalyst use (e.g., H₂SO₄ for acid-catalyzed esterification). Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization is critical. Yield optimization requires monitoring reaction progress using TLC or HPLC. For reproducibility, document all steps, including reagent stoichiometry and quenching procedures, as per guidelines for experimental sections in chemical publications .

Q. Which spectroscopic and chromatographic methods are most effective for confirming the structural identity and purity of this compound?

- Methodological Answer :

- ¹H/¹³C NMR : Confirm regiochemistry of the fluorine and methyl substituents. For example, the methyl ester group at position 2 typically shows a singlet at ~3.9 ppm in ¹H NMR, while fluorine deshields adjacent protons .

- HPLC-MS : Use a C18 column with a mobile phase (e.g., acetonitrile/water + 0.1% formic acid) to assess purity (>95% by UV detection at 254 nm). MS in positive ion mode can confirm the molecular ion peak (expected m/z: 199.1 for C₈H₈FNO₂).

- Elemental Analysis : Validate empirical formula consistency (±0.3% for C, H, N) .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, molecular docking) predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G* basis set) can map electron density to identify reactive sites. For example, the fluorine atom at position 5 may act as a leaving group in SNAr reactions, with activation energy barriers calculated to predict reaction feasibility. Molecular docking studies (using AutoDock Vina) can model interactions with biological targets (e.g., enzymes) to rationalize bioactivity data. Validate computational results with experimental kinetics (e.g., rate constants from UV-Vis spectroscopy) .

Q. What strategies are recommended to resolve contradictions in reported bioactivity data for this compound across different studies?

- Methodological Answer :

- Systematic Review : Apply tailored search strings (e.g., "this compound" AND ("bioactivity" OR "IC50")) across PubMed, SciFinder, and Web of Science to identify all relevant studies. Filter by experimental conditions (e.g., cell line, concentration range) to isolate variables .

- Meta-Analysis : Use statistical tools (e.g., RevMan) to pool data from independent studies. Assess heterogeneity via I² statistics; if >50%, apply random-effects models. Sensitivity analysis can exclude outliers (e.g., studies using impure compounds) .

- Experimental Replication : Reproduce conflicting assays under standardized conditions (e.g., MTT assay for cytotoxicity in HepG2 cells, 48-hour exposure) with positive/negative controls to validate reproducibility .

Q. How should researchers design experiments to investigate the metabolic stability of this compound in hepatic microsomal assays?

- Methodological Answer :

- Microsomal Incubation : Use pooled human liver microsomes (0.5 mg/mL protein) with NADPH regeneration system. Monitor substrate depletion over 60 minutes via LC-MS/MS. Calculate intrinsic clearance (CLint) using the in vitro half-life method .

- CYP Inhibition Screening : Co-incubate with CYP isoform-specific inhibitors (e.g., ketoconazole for CYP3A4) to identify metabolic pathways.

- Data Interpretation : Compare CLint values to established thresholds (e.g., CLint < 10 μL/min/mg suggests high metabolic stability). Report all conditions (pH, temperature) to enable cross-study comparisons .

Q. Data Reporting and Validation

Q. What are the best practices for reporting synthetic and analytical data to ensure reproducibility in publications?

- Methodological Answer :

- Synthetic Procedures : Include exact molar ratios, reaction times, and purification Rf values. For novel compounds, provide full spectral data (NMR, IR) and elemental analysis .

- Analytical Validation : Specify instrument models (e.g., Bruker 400 MHz NMR), column dimensions (e.g., Agilent ZORBAX SB-C18, 4.6 x 150 mm), and detection parameters. Cross-reference with databases like NIST Chemistry WebBook for spectral validation .

- Supporting Information : Deposit raw data (e.g., NMR FID files, HPLC chromatograms) in repositories like Figshare or Zenodo, citing DOIs in the main text .

属性

IUPAC Name |

methyl 5-fluoro-6-methylpyridine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO2/c1-5-7(9)3-6(4-10-5)8(11)12-2/h3-4H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZFIHBTMALUQXAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=N1)C(=O)OC)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901188200 | |

| Record name | 3-Pyridinecarboxylic acid, 5-fluoro-6-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901188200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1253383-91-3 | |

| Record name | 3-Pyridinecarboxylic acid, 5-fluoro-6-methyl-, methyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1253383-91-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Pyridinecarboxylic acid, 5-fluoro-6-methyl-, methyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901188200 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。